molecular formula C6H7IN2 B13695403 1-Cyclopropyl-4-iodo-1H-imidazole

1-Cyclopropyl-4-iodo-1H-imidazole

Cat. No.: B13695403
M. Wt: 234.04 g/mol
InChI Key: MRABWTSBMXYABQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-iodo-1H-imidazole is a heterocyclic compound that features a cyclopropyl group and an iodine atom attached to an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-iodo-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of magnetic nanoparticles to catalyze the three-component condensation reaction in ethanol, forming trisubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-iodo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated imidazoles.

Scientific Research Applications

1-Cyclopropyl-4-iodo-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-iodo-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The cyclopropyl group and iodine atom can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-4-iodo-1H-imidazole is unique due to the presence of both the cyclopropyl group and iodine atom, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

1-cyclopropyl-4-iodoimidazole

InChI

InChI=1S/C6H7IN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2

InChI Key

MRABWTSBMXYABQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C2)I

Origin of Product

United States

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